6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound. Imidazo[1,2-A]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or DMF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-A]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-A]pyridines.
Coupling Products: Aryl or alkyl-substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceuticals, including anti-tuberculosis agents and anti-cancer drugs.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Biological Research: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Material Science: Its electronic properties enable it to participate in charge transfer processes, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
6-Chloro-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior.
2,7-Dimethyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Different substitution pattern affecting its biological and chemical properties.
Uniqueness
6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both bromine and methyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for various applications in medicinal chemistry, biological research, and material science .
Properties
CAS No. |
1427364-12-2 |
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Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-8-11-3-7(9(13)14)12(8)4-6(5)10/h2-4H,1H3,(H,13,14) |
InChI Key |
QWTZJAVMOPLTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C(=O)O |
Origin of Product |
United States |
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